molecular formula C14H20O B14497738 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene CAS No. 65001-75-4

1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene

Cat. No.: B14497738
CAS No.: 65001-75-4
M. Wt: 204.31 g/mol
InChI Key: AJIXYEDLEWVOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a tert-butyl group and an allyl ether group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with an appropriate allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the phenol, followed by the addition of allyl bromide to form the desired ether product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 4-tert-butylphenol and allyl bromide, providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene can undergo various chemical reactions, including:

    Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The double bond in the allyl group can be reduced to form saturated ethers.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for oxidative cleavage.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated ethers.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the allyl ether group allows for potential interactions with nucleophiles, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the allyl ether and tert-butyl groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

65001-75-4

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-but-3-en-2-yloxy-4-tert-butylbenzene

InChI

InChI=1S/C14H20O/c1-6-11(2)15-13-9-7-12(8-10-13)14(3,4)5/h6-11H,1H2,2-5H3

InChI Key

AJIXYEDLEWVOQY-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.